molecular formula C15H22BrNO4S B14804958 Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate

Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate

Cat. No.: B14804958
M. Wt: 392.3 g/mol
InChI Key: OAGPXRDGHWECQV-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate typically involves a multi-step process. One common method includes the bromination of a methyl group on a phenyl ring, followed by the introduction of a sulfonylamino group. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and the use of sulfonyl chlorides for introducing the sulfonylamino group, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to industrial requirements to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted phenyl derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate involves its interaction with specific molecular targets. For instance, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonylamino group may also interact with biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(bromomethyl)phenyl]benzoate: Similar in structure but with a benzoate ester instead of a pentanoate ester.

    Ethyl 2-[[4-(chloromethyl)phenyl]sulfonylamino]-4-methylpentanoate: Similar but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate is unique due to the presence of both a bromomethyl group and a sulfonylamino group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4S/c1-4-21-15(18)14(9-11(2)3)17-22(19,20)13-7-5-12(10-16)6-8-13/h5-8,11,14,17H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGPXRDGHWECQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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